molecular formula C14H19BrN2O B8705995 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone

Cat. No.: B8705995
M. Wt: 311.22 g/mol
InChI Key: VYEFKYVNMSNIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 1-(2,3-dimethylphenyl)piperazine with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-(2,3-dimethylphenyl)piperazine in an appropriate solvent such as dichloromethane.
  • Add bromoacetyl bromide dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

2-bromo-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19BrN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3

InChI Key

VYEFKYVNMSNIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2,3-Xylyl)piperazine hydrochloride (5 g; 25 mmol) is suspended in dichloromethane and triethylamine (7.6 ml; 54 mmol) is added. The mixture is cooled to 0° C. and bromoacetyl bromide (2.4 ml; 27 mmol) is added dropwise. The reaction is stirred for 30 minutes and then diluted in dichloromethane, washed with half-saturated sodium bicarbonate solution and dried over magnesium sulfate. The final product is purified by flash chromatography with a gradient of eluents (30/70 to 50/50; EtOAc-Pet. ether).
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5 g
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reactant
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7.6 mL
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2.4 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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